molecular formula C24H21N3O5 B4033869 2-(3-METHOXYPHENYL)-5-NITRO-6-PIPERIDINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE

2-(3-METHOXYPHENYL)-5-NITRO-6-PIPERIDINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE

Cat. No.: B4033869
M. Wt: 431.4 g/mol
InChI Key: MTNKRUAPUNVNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-METHOXYPHENYL)-5-NITRO-6-PIPERIDINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound belonging to the class of isoquinoline derivatives.

Scientific Research Applications

Chemical Reactions Analysis

2-(3-METHOXYPHENYL)-5-NITRO-6-PIPERIDINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

    Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon–carbon bonds in this compound.

Mechanism of Action

The mechanism of action of 2-(3-METHOXYPHENYL)-5-NITRO-6-PIPERIDINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

2-(3-METHOXYPHENYL)-5-NITRO-6-PIPERIDINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE can be compared with other isoquinoline derivatives such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-(3-methoxyphenyl)-5-nitro-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c1-32-16-8-5-7-15(13-16)26-23(28)18-10-6-9-17-21(18)19(24(26)29)14-20(27(30)31)22(17)25-11-3-2-4-12-25/h5-10,13-14H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNKRUAPUNVNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=CC=CC4=C3C(=CC(=C4N5CCCCC5)[N+](=O)[O-])C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-METHOXYPHENYL)-5-NITRO-6-PIPERIDINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE
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2-(3-METHOXYPHENYL)-5-NITRO-6-PIPERIDINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE
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2-(3-METHOXYPHENYL)-5-NITRO-6-PIPERIDINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE
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2-(3-METHOXYPHENYL)-5-NITRO-6-PIPERIDINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE
Reactant of Route 5
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2-(3-METHOXYPHENYL)-5-NITRO-6-PIPERIDINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE
Reactant of Route 6
Reactant of Route 6
2-(3-METHOXYPHENYL)-5-NITRO-6-PIPERIDINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE

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